molecular formula C9H6ClF3O B8001699 2-Chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone

2-Chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone

Cat. No.: B8001699
M. Wt: 222.59 g/mol
InChI Key: KXNLXSJOORIUCE-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H6ClF3O It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms attached to the ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone typically involves the halogenation of a precursor compound. One common method is the reaction of 3-fluoro-4-methylacetophenone with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive halogen gases. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, often in acidic or basic media.

Major Products Formed

    Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2,2-difluoro-1-(3-trifluoromethoxyphenyl)ethanone
  • 2-Chloro-1-(2,4-difluorophenyl)ethanone
  • 2-Chloro-1-(4-methoxyphenyl)ethanone

Uniqueness

2-Chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone is unique due to the specific arrangement of halogen atoms and the methyl group on the phenyl ring. This structural configuration imparts distinct chemical and physical properties, such as reactivity and stability, which can be advantageous in various applications compared to its analogs.

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-2-3-6(4-7(5)11)8(14)9(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNLXSJOORIUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)(F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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